![molecular formula C17H10ClNO2S B12541164 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one CAS No. 660852-11-9](/img/structure/B12541164.png)
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as piperidine in ethanol solvent . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to achieve higher yields and purity .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study conducted by Nacher-Luis et al. demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis induction |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Intrinsic pathway activation |
In a detailed case study, treatment with this compound resulted in a significant increase in sub-G1 phase cells in flow cytometry analysis, indicative of apoptosis.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Comparative analyses reveal its efficacy against Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
Table 2: Antimicrobial Activity Summary
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.
Case Study: Anticancer Mechanism
In a recent study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers, revealing significant results:
- Apoptosis Induction : The compound promoted apoptosis in cancer cells.
- Cell Cycle Arrest : Notable cell cycle arrest was observed in treated cells.
Mechanism of Action
The mechanism by which 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is unique due to its specific structural features and biological activities. Similar compounds include:
2-Phenylbenzothiazole: Known for its anticancer properties.
5-Methyl-1,3-benzothiazole: Exhibits antimicrobial activity.
6-Chloro-2-aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a derivative of benzothiazole and benzopyran, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The information is derived from various research studies and articles to ensure a well-rounded understanding of its potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C17H10ClNO2S
- Molecular Weight : 327.785 g/mol
- CAS Number : 660852-11-9
Property | Value |
---|---|
LogP | 5.0315 |
PSA (Polar Surface Area) | 71.34 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
The compound has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : It promotes cell cycle arrest at specific phases, leading to reduced proliferation in cancer cells such as A431 and A549 .
- Signaling Pathway Inhibition : It inhibits key signaling pathways, including AKT and ERK, which are crucial for cancer cell survival and proliferation .
Case Studies
- Study on A431 and A549 Cell Lines :
- Cytotoxicity Assessment :
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has been documented in various studies:
- Cytokine Modulation : It significantly lowers the expression levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
- Macrophage Activation : In vitro studies show that it can alter macrophage activation states, potentially reducing chronic inflammation associated with cancer progression .
Properties
CAS No. |
660852-11-9 |
---|---|
Molecular Formula |
C17H10ClNO2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-chloro-7-methylchromen-4-one |
InChI |
InChI=1S/C17H10ClNO2S/c1-9-6-14-10(7-12(9)18)16(20)11(8-21-14)17-19-13-4-2-3-5-15(13)22-17/h2-8H,1H3 |
InChI Key |
AHVXUWODOAFBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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